(2S,4S)-Methyl 4-fluoropyrrolidine-2-carboxylate hydrochloride
Overview
Description
Typically, the description of a compound includes its IUPAC name, common names, and structural formula. It may also include its role or use in industry or research.
Synthesis Analysis
This would involve a detailed look at the methods used to synthesize the compound, including the starting materials, reaction conditions, and any catalysts used.Molecular Structure Analysis
This would involve examining the compound’s molecular structure, including its stereochemistry. Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry might be used.Chemical Reactions Analysis
This would involve studying the reactions that the compound undergoes, including its reactivity and the conditions under which it reacts.Physical And Chemical Properties Analysis
This would involve studying the compound’s physical and chemical properties, such as its melting point, boiling point, solubility, and stability.Scientific Research Applications
Synthesis and Anticonvulsant Screening
Derivatives of 3,3-diphenyl-2-pyrrolidone, which are structurally related to “(2S,4S)-Methyl 4-fluoropyrrolidine-2-carboxylate hydrochloride,” have been synthesized and evaluated for their anticonvulsant properties. The synthesis involved a mono-N-demethylation step followed by cleavage of the carbamate group. One of the derivatives, (+/-)-2-imino-1,5-dimethyl-3,3-diphenylpyrrolidine hydrochloride, demonstrated effectiveness in protecting mice against seizures induced by maximal electroshock (MES) at a dose level of 30 mg/kg (Brine & Boldt, 1983).
Metabolism and Disposition in Humans
The disposition and metabolism of SB-649868, a novel orexin 1 and 2 receptor antagonist potentially related to “(2S,4S)-Methyl 4-fluoropyrrolidine-2-carboxylate hydrochloride,” were studied in humans. The study revealed that the compound is extensively metabolized with negligible amounts excreted unchanged. The principal route of metabolism involved oxidation of the benzofuran ring, leading to the formation of a principal metabolite in excreta, representing at least 12% of the administered dose (Renzulli et al., 2011).
Safety And Hazards
This would involve looking at the compound’s safety data, including its toxicity, flammability, and any precautions that need to be taken when handling it.
Future Directions
This would involve looking at potential future research directions, such as new synthetic methods, potential applications, or areas where further study is needed.
Please note that the availability of this information can vary depending on the compound and the extent to which it has been studied. For a comprehensive analysis, I would recommend consulting a variety of sources, including scientific literature, databases, and safety data sheets. If you have access to a university or institutional library, they may be able to help you access these resources. If you’re conducting research involving this compound, please ensure you follow all relevant safety protocols.
properties
IUPAC Name |
methyl (2S,4S)-4-fluoropyrrolidine-2-carboxylate;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10FNO2.ClH/c1-10-6(9)5-2-4(7)3-8-5;/h4-5,8H,2-3H2,1H3;1H/t4-,5-;/m0./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SJLXDUCYXKAYFC-FHAQVOQBSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CC(CN1)F.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@@H]1C[C@@H](CN1)F.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11ClFNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.61 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(2S,4S)-Methyl 4-fluoropyrrolidine-2-carboxylate hydrochloride | |
CAS RN |
58281-79-1 | |
Record name | methyl (2S,4S)-4-fluoropyrrolidine-2-carboxylate hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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